trans-4-Fluoro-3-methoxypyrrolidine hydrochloride
CAS No.: 1203566-98-6
Cat. No.: VC0242972
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.60
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203566-98-6 |
|---|---|
| Molecular Formula | C5H11ClFNO |
| Molecular Weight | 155.60 |
| IUPAC Name | (3R,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
| SMILES | COC1CNCC1F.Cl |
| Canonical SMILES | COC1CNCC1F.Cl |
Introduction
trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. It is characterized by a pyrrolidine ring with a fluorine atom at the fourth position and a methoxy group at the third position. This unique structural arrangement contributes to its distinct chemical properties and potential biological activities.
Synthesis Methods
The synthesis of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride involves several key steps:
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Starting Material: The process begins with a suitable pyrrolidine derivative.
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Fluorination: Introduction of the fluorine atom at the fourth position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
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Methoxylation: The methoxy group is introduced at the third position using methanol in the presence of a base like sodium hydride.
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Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Biological Activity and Applications
This compound is of interest in medicinal chemistry due to its potential biological activities, which are primarily mediated through interactions with enzymes and receptors. The fluorine atom enhances binding affinity and metabolic stability, while the methoxy group influences solubility and pharmacokinetics.
| Biological Activity | Mechanism |
|---|---|
| Enzyme Interaction | Inhibition or activation of enzymes involved in biochemical pathways |
| Receptor Binding | Interaction with neurotransmitter receptors, potentially influencing neurotransmission |
Research Findings and Future Directions
Research on trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is ongoing, with studies focusing on its pharmacological effects and potential therapeutic applications. The compound's unique structural features make it a valuable tool for exploring new pathways in drug discovery.
Safety Considerations
As with many chemical compounds, handling trans-4-Fluoro-3-methoxypyrrolidine hydrochloride requires caution. It is classified as an irritant and may pose risks if ingested or if it comes into contact with skin.
| Safety Hazard | Precautionary Measures |
|---|---|
| Irritant | Avoid skin contact; use protective equipment |
| Ingestion Risk | Handle with care; avoid ingestion |
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